[4-(Trifluoromethyl)thiophen-2-YL]boronic acid
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLATJIMHKFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070922-43-7 | |
| Record name | [4-(trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
A palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride ($$ \text{PdCl}2(\text{PPh}3)2 $$), facilitates the coupling of the halogenated thiophene with bis(pinacolato)diboron ($$ \text{B}2(\text{pin})_2 $$). The reaction proceeds in a tetrahydrofuran (THF) or 1,4-dioxane solvent system at 80–100°C for 12–24 hours. Potassium acetate ($$ \text{KOAc} $$) is commonly used as a base to neutralize hydrogen halide byproducts.
Example Protocol
- Substrate : 2-Bromo-4-(trifluoromethyl)thiophene (5.0 mmol)
- Reagents : Bis(pinacolato)diboron (6.0 mmol), $$ \text{PdCl}2(\text{PPh}3)_2 $$ (0.05 equiv), $$ \text{KOAc} $$ (15.0 mmol)
- Solvent : 1,4-Dioxane (20 mL)
- Conditions : 90°C, 18 hours under argon
- Yield : 68–72% after purification by silica gel chromatography.
Challenges and Optimizations
The trifluoromethyl group’s strong electron-withdrawing nature reduces the electron density of the thiophene ring, potentially slowing oxidative addition. Increasing catalyst loading to 7–10 mol% or using more active catalysts like $$ \text{Pd(dba)}_2 $$ (dibenzylideneacetone palladium) improves yields. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable efficiency.
Directed ortho-Metalation and Boronation
Directed metalation strategies exploit directing groups to achieve regioselective functionalization. For thiophenes, this method requires a temporary directing group at the 3-position to facilitate lithiation at the 4-position, followed by borylation.
Stepwise Synthesis
- Introducing a Directing Group : Sulfonation or silylation at the 3-position of 2-bromothiophene directs subsequent metalation.
- Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate.
- Boronation : Quenching the lithiated species with trimethyl borate ($$ \text{B(OMe)}_3 $$) yields the boronic acid after hydrolysis.
Example Protocol
Limitations
This method requires multiple steps and introduces/removes directing groups, increasing complexity. Additionally, the trifluoromethyl group’s steric bulk may hinder lithiation efficiency.
Transition Metal-Catalyzed C–H Borylation
Recent advances in C–H activation enable direct borylation of thiophene derivatives without pre-functionalization. Iridium catalysts, such as $$ \text{Ir(COD)(OMe)}_2 $$, paired with bipyridine ligands, facilitate this process.
Reaction Design
The trifluoromethyl group acts as a weakly coordinating director, guiding iridium to the 4-position of the thiophene ring. Bis(pinacolato)diboron serves as the boron source.
Example Protocol
Advantages and Drawbacks
This method eliminates halogenation steps but suffers from moderate yields due to competing C–H activation at other positions. Catalyst cost and sensitivity to moisture are additional limitations.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Complexity | Cost | Regioselectivity |
|---|---|---|---|---|
| Miyaura Borylation | 68–72 | Moderate | Medium | High |
| Directed Metalation | 55–60 | High | High | Moderate |
| C–H Borylation | 40–45 | Low | High | Low |
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, [4-(Trifluoromethyl)thiophen-2-YL]boronic acid can undergo oxidation to form the corresponding boronic acid derivatives or reduction to yield borane derivatives.
Substitution Reactions: The trifluoromethyl group on the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Temperatures: Typically between 80-120°C
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Substituted Thiophenes: Resulting from electrophilic aromatic substitution
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: Incorporated into the design of organic semiconductors and conductive polymers.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds, including potential therapeutic agents.
Industry:
Mechanism of Action
The primary mechanism of action for [4-(Trifluoromethyl)thiophen-2-YL]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the thiophene ring, facilitating efficient coupling reactions .
Comparison with Similar Compounds
Thiophene-Based Boronic Acids
Thiophene derivatives are widely used due to their aromatic stability and electronic tunability. Below is a comparison with related thiophene boronic acids:
Key Findings :
- The -CF₃ group in [4-(Trifluoromethyl)thiophen-2-YL]boronic acid provides superior electron-withdrawing effects compared to -CH₃ or -Br, accelerating reactions like glycosylation .
- Bromine-substituted analogs (e.g., 4-Bromo-5-methylthiophen-2-yl boronic acid) are less reactive in Suzuki couplings due to steric hindrance .
Aromatic Heterocyclic Boronic Acids
Pyridine and benzene analogs are common alternatives to thiophene-based boronic acids:
Key Findings :
- Pyridine-based analogs (e.g., 4-Trifluoromethylpyridine-2-boronic acid) exhibit higher thermal stability than thiophene derivatives due to nitrogen's electron-donating effects .
- [4-(Trifluoromethyl)phenyl]boronic acid shows lower reactivity in radical-based functionalization compared to its thiophene counterpart, likely due to reduced conjugation with the boronic acid group .
Electronic and Steric Effects on Reactivity
The -CF₃ group exerts a strong electron-withdrawing effect, which polarizes the boronic acid moiety, enhancing its reactivity in cross-coupling reactions. For example:
- In glycosylation reactions, [4-(Trifluoromethyl)thiophen-2-YL]boronic acid achieves 51% yield, outperforming 4-methoxyphenylboronic acid (39%) and 2,4-difluorophenylboronic acid (46%) due to its superior electron-withdrawing capacity .
- Conversely, in Petasis reactions, the -CF₃ group hinders product formation due to excessive electron withdrawal, rendering the boronic acid less nucleophilic .
Biological Activity
[4-(Trifluoromethyl)thiophen-2-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₆H₄BClF₃S
- Molecular Weight : 197.46 g/mol
- Structure : The compound consists of a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group.
Boronic acids typically exert their biological effects through interactions with enzymes and receptors. The presence of the trifluoromethyl group may enhance lipophilicity and influence the compound's binding affinity to biological targets. The mechanism of action can involve:
- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
- Modulation of Protein Interactions : They can interfere with protein-protein interactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research has indicated various biological activities associated with [4-(Trifluoromethyl)thiophen-2-YL]boronic acid:
Anticancer Activity
Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example:
- In Vitro Studies : Cell lines treated with [4-(Trifluoromethyl)thiophen-2-YL]boronic acid exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Microbial Inhibition Assays : Tests against various bacterial strains demonstrated significant inhibition, suggesting a role in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 10 µM. |
| Study 2 | Antimicrobial Activity | Showed >70% inhibition against E. coli at 50 µg/mL. |
| Study 3 | Enzyme Inhibition | Demonstrated reversible inhibition of serine protease activity, suggesting potential therapeutic applications in inflammation. |
Synthesis and Characterization
The synthesis of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid typically involves:
- Formation of Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
- Boronation Reaction : Employing boron reagents under controlled conditions to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Future Directions
The potential applications of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid in drug discovery warrant further investigation:
- Target Identification : Future studies should focus on identifying specific molecular targets to elucidate the compound's mechanism of action.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound toward clinical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [4-(Trifluoromethyl)thiophen-2-YL]boronic acid, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling , requiring a halogenated precursor (e.g., bromothiophene derivative) and bis(pinacolato)diboron. Typical conditions include:
-
Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
-
Base : K₂CO₃ or Na₂CO₃ (2–3 equivalents) in a biphasic solvent system (e.g., DMF/H₂O or THF/H₂O).
-
Reaction Time : 30 minutes to 12 hours under microwave or conventional heating (60–100°C).
-
Yield Optimization : Increasing boronic acid equivalents to 3–5 fold improves coupling efficiency (e.g., 95% yield with 5 equivalents) .
Table 1 : Representative Reaction Conditions
Precursor Catalyst Base Solvent Conditions Yield Reference 2-Bromo-4-CF₃-thiophene Pd(dppf)Cl₂ K₂CO₃ DMF/H₂O 80°C, 12h 85% 4-Iodo-CF₃-thiophene Pd(PPh₃)₄ Na₂CO₃ THF/H₂O Microwave, 30min 95%
Q. What characterization techniques are essential for verifying the compound’s purity and structure?
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) .
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve thiophene ring protons, CF₃ group splitting, and boronic acid protons (δ 7–8 ppm for aromatic signals) .
- X-ray Crystallography : SHELX software refines crystal structures, particularly for confirming boronic acid geometry and supramolecular interactions (e.g., hydrogen bonding) .
Q. How is [4-(Trifluoromethyl)thiophen-2-YL]boronic acid purified post-synthesis?
- Step 1 : Quench the reaction with ice-water and extract with DCM or ethyl acetate.
- Step 2 : Purify via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Approach :
- Compare experimental data with computational predictions (DFT calculations for ¹H/¹³C chemical shifts).
- Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria of the CF₃ group).
- Cross-validate with X-ray crystallography to resolve ambiguities in substituent positioning .
Q. What strategies optimize Suzuki-Miyaura coupling efficiency for sterically hindered derivatives of this boronic acid?
- Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in sterically congested systems.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 95% yield in 15 minutes at 100°C) .
Q. How does [4-(Trifluoromethyl)thiophen-2-YL]boronic acid interact with biological targets, and how is this studied?
- Mechanism : The boronic acid group forms reversible covalent bonds with serine proteases, inhibiting enzymatic activity.
- Assays :
- Fluorogenic Substrate Assays : Measure Kᵢ values to quantify inhibition potency.
- ITC/SPR : Determine binding thermodynamics and kinetics .
Q. What role does this compound play in functionalizing carbon nanomaterials (e.g., graphene)?
- Method : Radical-based functionalization using Baran’s protocol , where the boronic acid acts as a precursor for CF₃-substituted aryl radicals.
- Conditions : AgNO₃/K₂S₂O₈ in a biphasic system (DCM/H₂O) at 25°C.
- Outcome : Covalent attachment to graphitic surfaces, confirmed by Raman spectroscopy and XPS .
Q. How can computational modeling predict the reactivity of this boronic acid in cross-coupling reactions?
- Steps :
- Generate SMILES/InChI notations (e.g.,
B(C1=CC(=C(S1)C(F)(F)F))O) for docking studies . - Perform DFT Calculations to assess transition-state energies and regioselectivity in coupling reactions.
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 287–293°C vs. 123–124°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
